molecular formula C22H25N3O3S2 B2714869 (E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide CAS No. 941919-11-5

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

Cat. No. B2714869
CAS RN: 941919-11-5
M. Wt: 443.58
InChI Key: IMAGTWLYNXPGJA-GHVJWSGMSA-N
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Description

The compound contains a benzo[d]thiazol-2(3H)-ylidene moiety, which is a type of heterocyclic compound. Heterocycles are commonly found in a wide range of products, including pharmaceuticals, dyes, and polymers .


Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the presence of the benzo[d]thiazol-2(3H)-ylidene moiety. This planarity can facilitate efficient intermolecular π–π overlap, which is important in many chemical reactions .


Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-ylidene derivatives have been used as fluorogenic probes and in the development of semiconductors for plastic electronics . They have also been researched for use in photovoltaics .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral and Antimicrobial Activities : The synthesis of thiazole derivatives and their evaluation for antiviral activities against different viruses such as herpes virus, parainfluenza virus, and rhinovirus, as well as for their potential as purine nucleotide biosynthesis inhibitors, have been documented (Srivastava et al., 1977). Additionally, antimicrobial and antifungal activities of novel thiazolidine derivatives against various bacterial and fungal strains were explored, indicating their potential in treating infections (Alhameed et al., 2019).

  • Catalytic Applications : Research has demonstrated the use of certain carboxamide derivatives as ligands to obtain bimetallic heterogeneous catalysts, which showed high activity in aqueous media for the synthesis of heterobiaryls, highlighting their utility in organic synthesis (Bumagin et al., 2019).

  • Anticancer and Androgen Receptor Antagonist Properties : Studies on N-arylpiperazine-1-carboxamide derivatives identified potent androgen receptor (AR) antagonists with promising antiandrogenic properties, suggesting their potential in prostate cancer treatment (Kinoyama et al., 2005).

  • Antituberculosis Activity : The synthesis of imidazo[1,2-a]pyridine-3-carboxamides and their evaluation against multi- and extensive drug-resistant Mycobacterium tuberculosis strains have shown potent antituberculosis activity, presenting a promising avenue for TB treatment (Moraski et al., 2011).

  • Anticonvulsant Effects : Novel isatin coupled thiazolidin-4-one derivatives were synthesized and evaluated for their anticonvulsant activities, indicating the potential of these compounds in managing seizures (Nikalje et al., 2015).

Corrosion Inhibition

  • Copper Corrosion Inhibition : Thiazole derivatives have been investigated for their ability to inhibit copper corrosion in acidic media, showcasing their application in materials science and engineering (Farahati et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, as a fluorogenic probe, it might interact with certain biological structures and emit fluorescence .

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Compounds with a benzo[d]thiazol-2(3H)-ylidene moiety have been extensively researched for use in photovoltaics and as fluorescent sensors . Their use as potential visible-light organophotocatalysts has also been explored .

properties

IUPAC Name

N-(3,4-dimethyl-1,3-benzothiazol-2-ylidene)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-7-9-18(10-8-15)30(27,28)25-13-11-17(12-14-25)21(26)23-22-24(3)20-16(2)5-4-6-19(20)29-22/h4-10,17H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAGTWLYNXPGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N=C3N(C4=C(C=CC=C4S3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide

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